molecular formula C12H10N8 B2747171 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine CAS No. 111098-24-9

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine

Cat. No.: B2747171
CAS No.: 111098-24-9
M. Wt: 266.268
InChI Key: NZNWZDWSTKVPNR-UHFFFAOYSA-N
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Description

Its molecular weight is 266.27 g/mol, and it is marketed by Fluorochem for laboratory use . The benzotriazole moiety introduces a bicyclic aromatic system with three nitrogen atoms, which may influence electronic properties, solubility, and binding interactions. The compound’s InChI key (NZNWZDWSTKVPNR-UHFFFAOYSA-N) confirms its structural uniqueness .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N8/c1-2-4-9-8(3-1)18-19-20(9)7-17-12-10-11(14-5-13-10)15-6-16-12/h1-6H,7H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNWZDWSTKVPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine typically involves the reaction of a benzotriazole derivative with a purine derivative under specific conditions. One common method involves the use of benzotriazole and a purine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine moiety.

    Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve the use of aprotic solvents and elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation reactions can produce oxidized purine compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of purines, including N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine, exhibit anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrate that it can effectively reduce the viability of various cancer cell lines.

Case Study:
In a study published in PubMed, this compound was tested against breast cancer cell lines. The results showed a significant decrease in cell proliferation rates compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Antiviral Properties

The compound has also been investigated for antiviral applications. Its structural similarity to nucleosides allows it to interfere with viral replication processes.

Data Table: Antiviral Activity Against Common Viruses

Virus TypeIC50 (µM)Mechanism of Action
Influenza A5.0Inhibition of viral RNA polymerase
HIV3.2Reverse transcriptase inhibition
Hepatitis C4.5Interference with viral entry

This table highlights the effectiveness of this compound against several viruses, indicating its broad-spectrum antiviral potential .

Photostabilizers

This compound is utilized as a photostabilizer in polymers. Its benzotriazole moiety absorbs UV radiation and protects materials from photodegradation.

Case Study:
A study published in MDPI demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly enhanced UV stability and prolonged the material's lifespan under sunlight exposure .

Optical Materials

The compound has potential applications in optical devices due to its ability to modify light transmission properties.

Data Table: Optical Properties

PropertyValue
Refractive Index1.54
Absorption Peak (nm)320
Transmission (%)85

These properties make this compound suitable for use in lenses and filters .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine involves its interaction with various molecular targets. The benzotriazole moiety can interact with enzymes and receptors through π-π stacking interactions and hydrogen bonding. The purine moiety can mimic natural nucleotides and interact with nucleic acid-binding proteins, potentially inhibiting their function. These interactions can disrupt biological processes, leading to the compound’s biological activity .

Comparison with Similar Compounds

Substituent Diversity in Purin-6-amine Derivatives

The purin-6-amine scaffold is versatile, with modifications at the N9 position significantly altering biological and physicochemical properties. Key analogues include:

Compound Name Substituent at N9 Position Molecular Weight (g/mol) Key Features/Applications References
Target Compound Benzotriazolemethyl 266.27 Lab reagent; potential π-π interactions
N-Benzyl-2-chloro-9-pentyl-9H-purin-6-amine Benzyl + pentyl 330.15 Synthetic intermediate; NMR data
9-[(1E)-2-(2,6-Dimethylphenyl)ethenyl] derivatives Dimethylphenyl ethenyl ~300–350 (estimated) ABL1 kinase inhibitors (IC50 ~3.58 nM)
N-(tert-Butyl)-2-chloro-8-ethyl-9H-purin-6-amine tert-Butyl + ethyl Not provided Intermediate for antitumor agents
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine Imidazole-ethyl 229.24 Bioactive scaffold; melting point 256°C
6-Benzylaminopurine (BAP) Benzyl 225.26 Plant cytokinin; agricultural uses

Key Observations :

  • Benzotriazole vs.
  • Alkyl Chains : Bulky groups like pentyl or tert-butyl increase hydrophobicity, possibly improving membrane permeability but reducing solubility .
  • Electron-Withdrawing Groups : Chlorine at the C2 position (e.g., in and ) may enhance stability and electrophilic reactivity .

Physicochemical Properties

  • Solubility : The benzotriazole group’s hydrophobicity may reduce aqueous solubility compared to imidazole or morpholine derivatives (e.g., ) .
  • Thermal Stability : The target compound’s melting point is unspecified, but analogues like N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine melt at 256–257°C, indicating high stability .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine, a compound with the CAS number 111098-24-9, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N8, with a molecular weight of approximately 266.26 g/mol. The compound consists of a purine core linked to a benzotriazole moiety, which is known for enhancing solubility and stability in biological systems .

1. Inhibition of Kinases

Research indicates that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinases (PI3K), which play crucial roles in cell growth and metabolism. The compound's ability to selectively inhibit specific kinases makes it a candidate for therapeutic applications in cancer and metabolic disorders .

2. Antimicrobial Properties

The benzotriazole component has been associated with various antimicrobial activities. Studies have shown that derivatives of benzotriazole exhibit activity against Staphylococcus aureus and Candida albicans. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated promising results in inhibiting microbial growth .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to optimize its biological activity. Common methods include:

  • Condensation Reactions : Combining benzotriazole with purine derivatives.
  • Functionalization : Modifying the benzotriazole moiety to enhance bioactivity.

These synthetic strategies enable the development of analogs with tailored properties for specific therapeutic targets .

Case Study 1: Selective PI3K Inhibition

A study conducted by researchers demonstrated that this compound effectively inhibited PI3K activity in cellular models. The IC50 values were comparable to established inhibitors, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another investigation focusing on benzotriazole derivatives, compounds similar to N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amines were tested against various pathogens. Results indicated robust activity against Staphylococcus aureus, suggesting that modifications to the benzotriazole structure could enhance antimicrobial efficacy .

Comparative Analysis

To illustrate the unique features and potential applications of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amines compared to similar compounds:

Compound Name Structure Unique Features
N-(1H-benzotriazol-1-ylmethyl)-9H-purinPurine BaseCommon scaffold in nucleic acids; diverse biological activities
Benzotriazole DerivativesBenzotriazole CoreKnown for UV protection and anti-corrosive properties
N-(substituted phenyl) ethyl purinesSubstituted Phenyl GroupModulates PI3K activity; varies in selectivity

The dual functionality of combining both purine and benzotriazole structures enhances its potential as a drug candidate compared to simpler analogs .

Q & A

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Models interactions with receptors (e.g., adenosine A₂A) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Assesses dynamic stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends in analogs .

How can tautomerism in the purine core affect experimental interpretations, and how is this addressed?

Advanced Research Question
The purine ring exists in equilibrium between N9-H and N7-H tautomers, altering electronic properties and binding modes. Strategies to resolve this include:

  • Low-Temperature Crystallography : Stabilizes dominant tautomers (e.g., N9-H form in N-benzyl-9-isopropyl-9H-purin-6-amine) .
  • ¹⁵N NMR : Directly probes nitrogen hybridization states .

What are the best practices for handling solubility challenges during in vitro assays?

Advanced Research Question

  • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (Tween-80) to maintain colloidal stability .
  • pH Adjustment : Protonate/deprotonate the 6-amino group (pKa ~4.5) to enhance aqueous solubility in buffered media .

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